molecular formula C13H29NO6Si B12309397 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate CAS No. 119777-49-0

2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate

Cat. No.: B12309397
CAS No.: 119777-49-0
M. Wt: 323.46 g/mol
InChI Key: OUDHXARABNQIHO-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- is a versatile compound known for its unique properties and wide range of applications. It is a type of polyethylene glycol (PEG) derivative that has been modified with a triethoxysilylpropyl group, making it useful in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- typically involves the reaction of polyethylene glycol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process involves the following steps:

    Polyethylene glycol (PEG) is dried: to remove any moisture.

    3-(Triethoxysilyl)propyl isocyanate is added: to the dried PEG under an inert atmosphere.

    The reaction mixture is stirred: at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for adding reagents and controlling reaction parameters is common to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with siloxane bonds to form cross-linked networks.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Requires suitable electrophiles and may be carried out under mild to moderate conditions.

Major Products

    Hydrolysis: Produces silanols and eventually siloxane networks.

    Condensation: Results in cross-linked siloxane structures.

    Substitution: Yields various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- has numerous applications in scientific research:

    Chemistry: Used as a coupling agent and surface modifier in the synthesis of hybrid materials and composites.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce non-specific binding.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- involves its ability to form strong bonds with various substrates through its triethoxysilyl groups. Upon hydrolysis, the triethoxysilyl groups form silanols, which can further condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): A simpler form without the triethoxysilyl modification.

    Poly(oxy-1,2-ethanediyl),a-[[[3-(trimethoxysilyl)propyl]amino]carbonyl]-w-methoxy-: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.

    Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the triethoxysilyl group in Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- imparts unique properties such as enhanced adhesion, chemical resistance, and the ability to form stable cross-linked networks. These properties make it particularly useful in applications requiring strong and durable bonds.

Properties

CAS No.

119777-49-0

Molecular Formula

C13H29NO6Si

Molecular Weight

323.46 g/mol

IUPAC Name

2-methoxyethyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C13H29NO6Si/c1-5-18-21(19-6-2,20-7-3)12-8-9-14-13(15)17-11-10-16-4/h5-12H2,1-4H3,(H,14,15)

InChI Key

OUDHXARABNQIHO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OCCOC)(OCC)OCC

Related CAS

65994-10-7

Origin of Product

United States

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